molecular formula C6H8N2S B8288978 2,3-dihydro-8H-imidazo[2,1-c][1,4]thiazine

2,3-dihydro-8H-imidazo[2,1-c][1,4]thiazine

Cat. No. B8288978
M. Wt: 140.21 g/mol
InChI Key: SJNYRYFMUAPDJS-UHFFFAOYSA-N
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Patent
US04025625

Procedure details

Employing the procedure of Example 1, Step D, but substituting for the 3-ethylthio-2H-[1,4]thiazine, used therein, an equimolar amount of 3-ethylthio-5-methyl-2H-[1,4]-thiazine, 2-methylthio-4,5-dihydro-6H-[1,3]thiazine, or 2-methylthio-6H-[1,3]thiazine, there is produced respectively, 2,3-dihydro-5-methyl-8H-imidazo[2,1-c][1,4]thiazine fumarate; 2,3,5,6-tetrahydro-7H-imidazo[2,1-b][1,3]thiazine fumarate; or 2,3-dihydro-7H-imidazo[2,1-b][1,3]thiazine fumarate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)(=O)/C=C/C(O)=O.C[C:10]1[N:11]2[CH2:18][CH2:17][N:16]=[C:12]2[CH2:13][S:14][CH:15]=1.C(O)(=O)/C=C/C(O)=O.N1CCN2CCCSC=12.C(O)(=O)/C=C/C(O)=O.N1CCN2C=CCSC=12>>[N:16]1[CH2:17][CH2:18][N:11]2[CH:10]=[CH:15][S:14][CH2:13][C:12]=12 |f:0.1,2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C(=O)O)(=O)O.CC=1N2C(CSC1)=NCC2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C(=O)O)(=O)O.N=1CCN2C1SCCC2
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C(=O)O)(=O)O.N=1CCN2C1SCC=C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
N=1CCN2C1CSC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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